

# discovery and history of Rhodamine B thiolactone

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## Compound of Interest

Compound Name: *Rhodamine B thiolactone*

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An In-depth Technical Guide to **Rhodamine B Thiolactone**: Discovery, Properties, and Applications

## Introduction

Rhodamine B is a highly fluorescent synthetic dye belonging to the xanthene class, first developed in 1887.<sup>[1]</sup> Due to its brilliant fluorescence, high photostability, and good water solubility, it has found extensive use in various scientific and industrial applications, including as a tracer dye in water flow studies, a staining agent in biology, and as a gain medium in dye lasers.<sup>[2][3]</sup> A significant area of research has been the modification of the rhodamine structure to create fluorescent probes and chemosensors. These derivatives often exploit a reversible transition between a non-fluorescent, colorless spirolactone form and a fluorescent, colored open-ring amide form.<sup>[2][4]</sup> **Rhodamine B thiolactone** emerges from this line of inquiry as a key derivative, primarily recognized for its role as a selective chemosensor.

## Discovery and History

While the parent compound, Rhodamine B, has a long history, the specific investigation and popularization of **Rhodamine B thiolactone** as a functional molecule are more recent. A pivotal publication by Wen Shi and Huimin Ma in 2008 established **Rhodamine B thiolactone** as a simple, yet highly selective and sensitive chemosensor for mercury ions ( $Hg^{2+}$ ) in aqueous media.<sup>[5]</sup> Their work detailed the synthesis and characterized the mechanism by which the colorless, non-fluorescent thiolactone undergoes a  $Hg^{2+}$ -induced ring-opening reaction to produce the intensely colored and fluorescent open-ring form.<sup>[5][6]</sup> This discovery positioned

**Rhodamine B thiolactone** as a valuable tool for environmental monitoring and biological sensing of toxic heavy metals.

## Physicochemical and Spectroscopic Data

The key characteristic of **Rhodamine B thiolactone** is its ability to switch between two distinct states. In its native state, it exists as a closed spirolactone ring, which is colorless and non-fluorescent. Upon interaction with  $\text{Hg}^{2+}$ , the thiolactone ring opens, yielding a highly colored and fluorescent species. The quantitative properties of the synthesized compound and its response to mercury are summarized below.

**Table 1: Physicochemical Properties of Rhodamine B Thiolactone**

Property	Value	Reference
Molecular Formula	$\text{C}_{28}\text{H}_{30}\text{N}_2\text{O}_2\text{S}$	[7]
ESI-MS (m/z)	459.3 $[\text{M} + \text{H}]^+$	[7]
Elemental Analysis (Calculated)	C 73.33%, H 6.59%, N 6.11%, S 6.99%	[7]
Elemental Analysis (Found)	C 73.31%, H 6.49%, N 6.19%, S 6.97%	[7]

**Table 2: NMR Spectroscopic Data for Rhodamine B Thiolactone (in  $\text{CDCl}_3$ )**

Nucleus	Chemical Shift ( $\delta$ , ppm)	Reference
$^1\text{H}$ NMR	7.85 (d, $J$ = 7.5 Hz, 1H), 7.55-7.42 (m, 2H), 7.21 (d, $J$ = 7.8 Hz, 1H), 6.71 (d, $J$ = 8.7 Hz, 2H), 6.33-6.29 (m, 4H), 3.33 (q, $J$ = 6.9 Hz, 8H), 1.16 (t, $J$ = 6.9 Hz, 12H)	[7]
$^{13}\text{C}$ NMR	197.7, 158.0, 152.3, 148.4, 135.6, 134.2, 129.8, 128.2, 127.3, 122.5, 108.5, 108.2, 97.6, 62.8, 44.4, 12.6	[7]

**Table 3: Spectroscopic Properties of Rhodamine B Thiolactone in the Presence of  $\text{Hg}^{2+}$**

Property	Value	Conditions	Reference
Excitation Wavelength ( $\lambda_{\text{ex}}$ )	530 nm	pH 7 buffer	[7]
Emission Wavelength ( $\lambda_{\text{em}}$ )	585 nm	pH 7 buffer	[7]
Stability	Stable in a wide pH range (3 to 11)	20 mM $\text{Na}_2\text{HPO}_4$ - $\text{NaH}_2\text{PO}_4$ buffer	[7]
Reaction Time with $\text{Hg}^{2+}$	~1 minute	Room temperature	[7]

## Experimental Protocols

The following protocols are based on the methods described by Shi and Ma (2008).

### Synthesis of Rhodamine B Thiolactone

This synthesis is a two-step process starting from commercially available Rhodamine B.

## Apparatus and Reagents:

- Rhodamine B
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- 1,2-dichloroethane
- Tetrahydrofuran (THF)
- Thiourea
- Round-bottom flask with reflux condenser
- Stirring apparatus
- Vacuum evaporator

## Procedure:

- Step 1: Formation of Rhodamine B Acid Chloride.
  - Dissolve Rhodamine B (239 mg, 0.5 mmol) in 1,2-dichloroethane (5 mL) in a round-bottom flask.
  - While stirring, add phosphorus oxychloride (0.3 mL) dropwise to the solution.
  - Reflux the solution for 4 hours.
  - After cooling the reaction mixture to room temperature, evaporate the solvent in *vacuo*. This yields Rhodamine B acid chloride as a violet-red oil, which is used directly in the next step without further purification.[\[7\]](#)
- Step 2: Formation of **Rhodamine B Thiolactone**.
  - Dissolve the crude Rhodamine B acid chloride from the previous step in THF (6 mL).
  - This protocol is based on a well-established method for creating rhodamine derivatives.[\[7\]](#) The subsequent reaction with a sulfur source like thiourea leads to the formation of the

thiolactone ring.

Synthesis workflow for **Rhodamine B Thiolactone**.

## General Procedure for $\text{Hg}^{2+}$ Detection

This protocol describes the use of **Rhodamine B thiolactone** as a fluorescent chemosensor for mercury ions.

Apparatus and Reagents:

- Stock solution of **Rhodamine B thiolactone** (1.0 mM in 1,4-dioxane)
- 20 mM  $\text{Na}_2\text{HPO}_4$ - $\text{NaH}_2\text{PO}_4$  buffer (pH 7)
- $\text{Hg}^{2+}$  sample solution
- Spectrofluorometer and/or UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

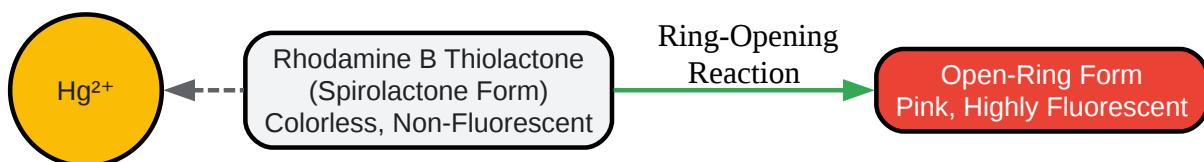
Procedure:

- In a 10 mL tube, mix 5 mL of the pH 7 phosphate buffer with 50  $\mu\text{L}$  of the 1.0 mM **Rhodamine B thiolactone** stock solution.
- Add the desired volume of the  $\text{Hg}^{2+}$  sample solution.
- Adjust the final volume to 10 mL with the phosphate buffer and mix the solution well.
- Allow the reaction to proceed for 5 minutes at room temperature.<sup>[7]</sup>
- Transfer a 3 mL portion of the reaction solution to a quartz cuvette.
- Measure the absorbance or fluorescence intensity. For fluorescence, use an excitation wavelength of 530 nm and measure the emission at 585 nm. Set both excitation and emission slit widths to 10 nm.<sup>[7]</sup>

- Prepare and measure a blank solution containing no  $\text{Hg}^{2+}$  under the same conditions for comparison.

## Mechanism of Action: Sensing Pathway

The sensing mechanism of **Rhodamine B thiolactone** for  $\text{Hg}^{2+}$  is based on a structural transformation. The colorless and non-fluorescent spirolactone form ("off" state) undergoes an irreversible ring-opening reaction upon coordination with  $\text{Hg}^{2+}$ . This reaction breaks the C-S bond in the thiolactone ring, resulting in the formation of the classic, planar xanthene structure of rhodamine ("on" state), which is pink and highly fluorescent.[6]



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Sensing mechanism of **Rhodamine B Thiolactone** for  $\text{Hg}^{2+}$ .

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